molecular formula C11H14O5 B13602347 2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid

2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid

Cat. No.: B13602347
M. Wt: 226.23 g/mol
InChI Key: TUSCUANOBOEMDP-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol It is characterized by the presence of a phenoxyacetic acid moiety substituted with two methoxy groups and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid typically involves the reaction of 2,6-dimethoxy-4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .

Reaction Conditions:

    Temperature: 60-80°C

    Solvent: Aqueous or organic solvent (e.g., ethanol)

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Continuous stirred-tank reactors (CSTR) or batch reactors

    Purification: Crystallization or distillation to obtain high-purity product

    Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure product quality

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products Formed

    Oxidation: Formation of 2-(2,6-dimethoxy-4-methylbenzaldehyde)acetic acid or 2-(2,6-dimethoxy-4-methylbenzoic acid)acetic acid

    Reduction: Formation of 2-(2,6-dimethoxy-4-methylphenoxy)ethanol

    Substitution: Formation of 2-(2,6-dimethoxy-4-methyl-3-nitrophenoxy)acetic acid or 2-(2,6-dimethoxy-4-methyl-3-bromophenoxy)acetic acid

Scientific Research Applications

2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)acetic acid
  • 2-(2-Methylphenoxy)acetic acid
  • 2-(2,6-Dimethylphenoxy)acetic acid

Comparison

2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to 2-(2,4-Dimethoxyphenyl)acetic acid, the position of the methoxy groups can affect the compound’s steric and electronic properties, leading to differences in reactivity and interaction with biological targets .

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2-(2,6-dimethoxy-4-methylphenoxy)acetic acid

InChI

InChI=1S/C11H14O5/c1-7-4-8(14-2)11(9(5-7)15-3)16-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13)

InChI Key

TUSCUANOBOEMDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)OCC(=O)O)OC

Origin of Product

United States

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